molecular formula C10H15N B11715972 (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B11715972
M. Wt: 149.23 g/mol
InChI Key: VWGFOUMXRQBTRV-RGOKHQFPSA-N
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Description

(1R,2S,6R,7S)-2-methyl-4-azatricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by various functional group modifications to introduce the methyl and azatricyclo moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene is used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its potential use in treating various diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as increased stability and reactivity, to the materials .

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene include other tricyclic compounds with azatricyclo moieties, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a precursor for synthesizing a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3/t7-,8+,9-,10+/m1/s1

InChI Key

VWGFOUMXRQBTRV-RGOKHQFPSA-N

Isomeric SMILES

C[C@@]12CNC[C@@H]1[C@H]3C[C@@H]2C=C3

Canonical SMILES

CC12CNCC1C3CC2C=C3

Origin of Product

United States

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